

Stability of 2,6-Dichloro-5-fluoronicotinamide under various reaction conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-5-fluoronicotinamide

Cat. No.: B046746

[Get Quote](#)

Technical Support Center: 2,6-Dichloro-5-fluoronicotinamide

This guide provides essential information on the stability, handling, and potential troubleshooting for **2,6-Dichloro-5-fluoronicotinamide** (CAS: 113237-20-0) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and recommended storage conditions for **2,6-Dichloro-5-fluoronicotinamide**?

2,6-Dichloro-5-fluoronicotinamide is generally stable under normal, recommended storage conditions.^{[1][2]} It is a crystalline solid with a melting point between 160-162°C.^[3] To ensure its integrity, it should be stored in a cool, dry, and well-ventilated area in a tightly closed container.^{[1][2]} For long-term storage, a temperature of 2-8°C under an inert gas like argon or nitrogen is recommended.^{[2][4]}

Q2: How stable is the compound in acidic or basic solutions?

While specific kinetic data is not readily available, the compound's chemical structure suggests susceptibility to hydrolysis under both acidic and basic conditions.

- Acidic Conditions: The compound is incompatible with strong acids.[\[1\]](#) Exposure to strong acids, particularly with heating, can lead to hydrolysis of the amide group to form the corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. A process described for a related compound involves heating in a mixture of acetic acid, water, and sulfuric acid.[\[5\]](#)
- Basic Conditions: Basic hydrolysis of amide groups is a common reaction pathway. While specific data for this compound is limited, it is expected that strong bases will facilitate hydrolysis to the corresponding carboxylate salt.

Q3: What is the thermal stability of **2,6-Dichloro-5-fluoronicotinamide**?

The compound is stable at room temperature but should be protected from excessive heat.[\[1\]](#) [\[6\]](#) Hazardous decomposition begins at high temperatures, and in case of combustion, it can emit toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), hydrogen chloride (HCl), and hydrogen fluoride (HF).[\[1\]](#)[\[2\]](#)[\[7\]](#)

Q4: Is **2,6-Dichloro-5-fluoronicotinamide** sensitive to light?

Specific photostability studies are not detailed in the available literature. However, as a general precaution for complex organic molecules, it is advisable to store the compound protected from direct light to prevent potential photodegradation.

Q5: With which common reagents is this compound incompatible?

You should avoid contact with strong oxidizing agents and strong acids.[\[1\]](#)[\[2\]](#) Reactions with these substances can lead to degradation and the formation of hazardous byproducts. The material is also noted to be moisture-sensitive, which can contribute to hydrolysis.[\[6\]](#)

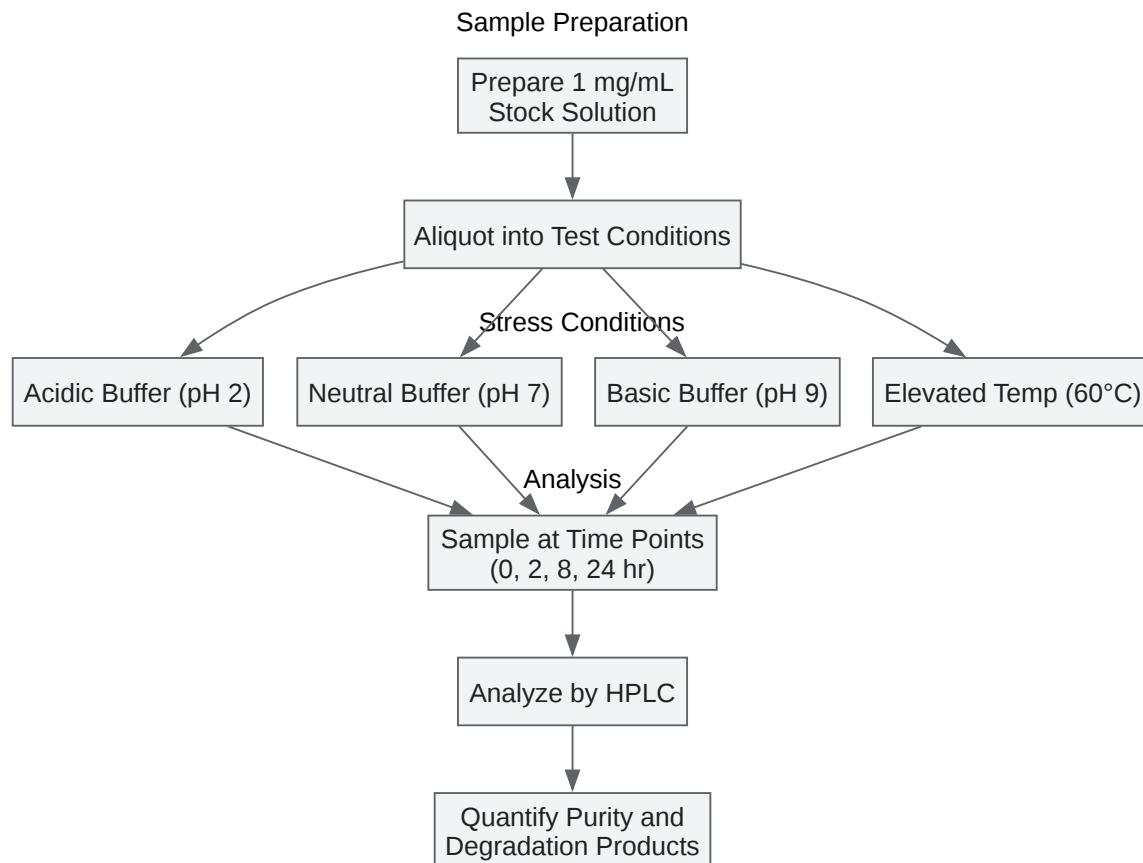
Data and Protocols

Summary of Physicochemical Properties

Property	Value	Source(s)
CAS Number	113237-20-0	[1]
Molecular Formula	C ₆ H ₃ Cl ₂ FN ₂ O	[8]
Molecular Weight	209.01 g/mol	[9]
Appearance	White crystalline solid	[3]
Melting Point	160-162 °C	[4]
Purity (Typical)	≥98%	[2][8]

Recommended Handling and Storage

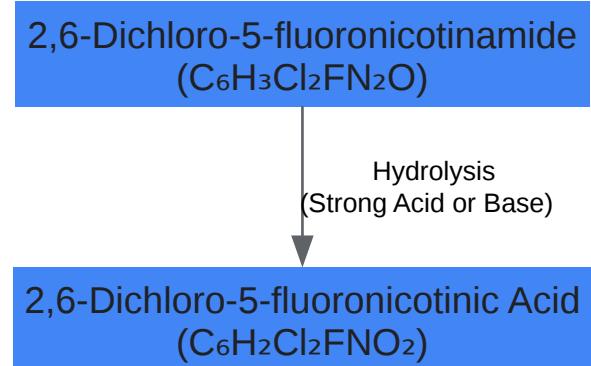
Condition	Recommendation	Source(s)
Storage Temperature	2-8°C (Long-term)	[2][4]
Atmosphere	Store under inert gas (Argon or Nitrogen)	[1][4]
Ventilation	Use only in a well-ventilated area or fume hood	[1][2]
Container	Keep container tightly closed in a dry place	[1][7]
Incompatibilities	Strong oxidizing agents, strong acids, heat, moisture	[1][6]


Experimental Protocol: General Stability Assessment via HPLC

This protocol provides a general method for assessing the stability of **2,6-Dichloro-5-fluoronicotinamide** under various conditions.

- Preparation of Stock Solution:

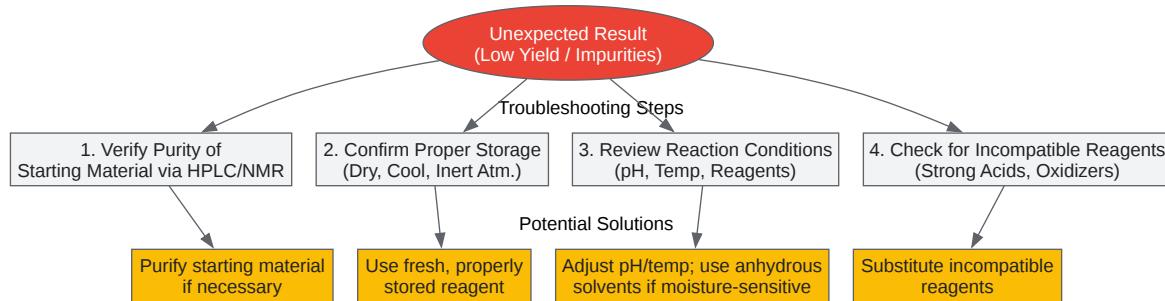
- Accurately weigh and dissolve **2,6-Dichloro-5-fluoronicotinamide** in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL.
- Preparation of Test Samples:
 - Acidic Condition: Dilute the stock solution with an acidic buffer (e.g., pH 2) to a final concentration of 100 µg/mL.
 - Basic Condition: Dilute the stock solution with a basic buffer (e.g., pH 9) to a final concentration of 100 µg/mL.
 - Thermal Stress: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
 - Control: Dilute the stock solution with the initial solvent (or a neutral buffer) to 100 µg/mL and store at the recommended 2-8°C.
- Time-Point Analysis:
 - At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test sample.
 - If necessary, quench the reaction (e.g., by neutralizing the pH or cooling the sample).
- HPLC Analysis:
 - Analyze each aliquot by a validated reverse-phase HPLC method.
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
 - Detection: UV detection at a suitable wavelength (determined by UV scan).
 - Calculate the percentage of remaining **2,6-Dichloro-5-fluoronicotinamide** and the formation of any degradation products by comparing peak areas to the t=0 control. The synthesis of the compound is often monitored by HPLC.[4][10]


Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for assessing chemical stability.

Potential Hydrolytic Degradation Pathway


[Click to download full resolution via product page](#)

Caption: Potential degradation via amide hydrolysis.

Troubleshooting Guide

Issue: Low yield or unexpected side products in a reaction.

If your experiment involving **2,6-Dichloro-5-fluoronicotinamide** results in a low yield or the formation of unexpected impurities, consider the following troubleshooting steps.

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]
- 4. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]
- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 6. 2,6-dichloro-5-fluoronicotinoyl chloride | CAS#:96568-02-4 | Chemsric [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [sigmaaldrich.com]
- 9. guidechem.com [guidechem.com]
- 10. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [chemicalbook.com]
- To cite this document: BenchChem. [Stability of 2,6-Dichloro-5-fluoronicotinamide under various reaction conditions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046746#stability-of-2-6-dichloro-5-fluoronicotinamide-under-various-reaction-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com